

# In-Depth Technical Guide to N-Boc-O-(2-azidoethyl)-L-tyrosine

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## Compound of Interest

Compound Name: Boc-L-Tyr(2-azidoethyl)-OH

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This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of N-Boc-O-(2-azidoethyl)-L-tyrosine, a key reagent in the field of bioconjugation and drug development.

## Core Chemical Characteristics

N-Boc-O-(2-azidoethyl)-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the  $\alpha$ -amino group and a 2-azidoethyl ether linkage on the phenolic hydroxyl group. This modification introduces an azide moiety, rendering the molecule suitable for "click chemistry" reactions.

## Quantitative Data Summary

Property	Value	Source
CAS Number	1434445-10-9	<a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>22</sub> N <sub>4</sub> O <sub>5</sub>	<a href="#">[1]</a>
Molecular Weight	350.37 g/mol	N/A

## Experimental Protocols

A detailed experimental protocol for the synthesis of N-Boc-O-(2-azidoethyl)-L-tyrosine is not readily available in the public domain. However, a general synthetic strategy can be inferred from standard procedures for the etherification of phenols and the protection of amino acids. The synthesis would logically proceed in two main steps:

- Protection of L-tyrosine: The amino group of L-tyrosine is first protected with a Boc group to prevent its reaction in the subsequent etherification step.
- Etherification of N-Boc-L-tyrosine: The phenolic hydroxyl group of N-Boc-L-tyrosine is then reacted with a suitable 2-azidoethylating agent.

## Synthesis of N-Boc-L-tyrosine (Starting Material)

A common procedure for the Boc protection of L-tyrosine involves the following steps:

- Materials: L-tyrosine, Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O), Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), Dioxane, Water, Ethyl acetate, Magnesium sulfate (MgSO<sub>4</sub>), Saturated potassium hydrogen sulfate (KHSO<sub>4</sub>) solution.
- Procedure:
  - Dissolve K<sub>2</sub>CO<sub>3</sub> in a 1:1 mixture of water and dioxane.
  - Cool the solution to 0°C.
  - Add L-tyrosine and a solution of (Boc)<sub>2</sub>O in dioxane.
  - Stir the reaction mixture at room temperature overnight.
  - Add water and acidify the mixture to pH 4 with a saturated KHSO<sub>4</sub> solution.
  - Extract the product with ethyl acetate.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure to yield N-Boc-L-tyrosine as a yellow oil.<sup>[2]</sup>

## General Procedure for O-alkylation of N-Boc-L-tyrosine

While a specific protocol for the 2-azidoethylation is not available, a general method for O-alkylation of the phenolic hydroxyl group of N-Boc-L-tyrosine can be adapted. This typically involves the use of a base to deprotonate the phenol followed by reaction with an alkyl halide. For the synthesis of N-Boc-O-(2-azidoethyl)-L-tyrosine, a suitable reagent would be 2-azidoethyl halide (e.g., 2-azidoethyl bromide or iodide).

- Materials: N-Boc-L-tyrosine, a suitable base (e.g., sodium hydride (NaH), sodium methoxide, or potassium carbonate), a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile), and a 2-azidoethylating agent (e.g., 2-azidoethyl tosylate or 2-bromoethylazide).
- General Steps:
  - Dissolve N-Boc-L-tyrosine in the chosen solvent.
  - Add the base portion-wise at a controlled temperature (e.g., 0°C) to deprotonate the phenolic hydroxyl group.
  - Add the 2-azidoethylating agent to the reaction mixture.
  - Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
  - Quench the reaction with water and extract the product with an organic solvent.
  - Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-O-(2-azidoethyl)-L-tyrosine.

## Spectral Data

As of the latest available information, specific, experimentally determined <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data for N-Boc-O-(2-azidoethyl)-L-tyrosine are not published in peer-reviewed literature. However, the expected spectral characteristics can be predicted based on the structure and data from the parent compound, N-Boc-L-tyrosine.

## Predicted Spectral Characteristics

- $^1\text{H}$  NMR: The spectrum is expected to show signals corresponding to the Boc group (a singlet around 1.4 ppm), the tyrosine backbone protons, the aromatic protons of the phenyl ring, and new signals for the  $-\text{O}-\text{CH}_2-\text{CH}_2-\text{N}_3$  group (two triplets in the range of 3.5-4.5 ppm).
- $^{13}\text{C}$  NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the aromatic ring, the aliphatic carbons of the tyrosine backbone, and the carbons of the 2-azidoethyl group.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 350.37.

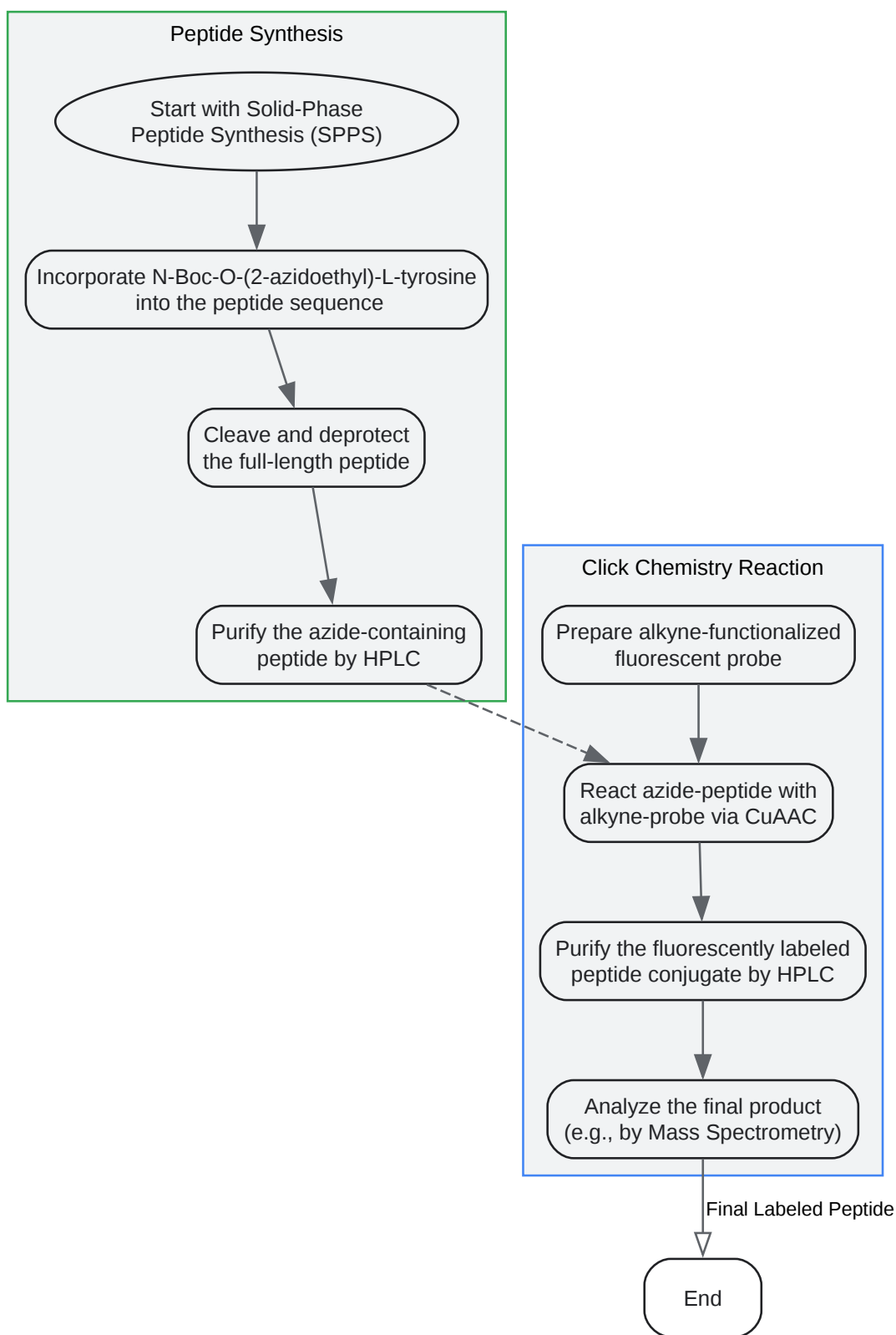
## Applications and Workflows

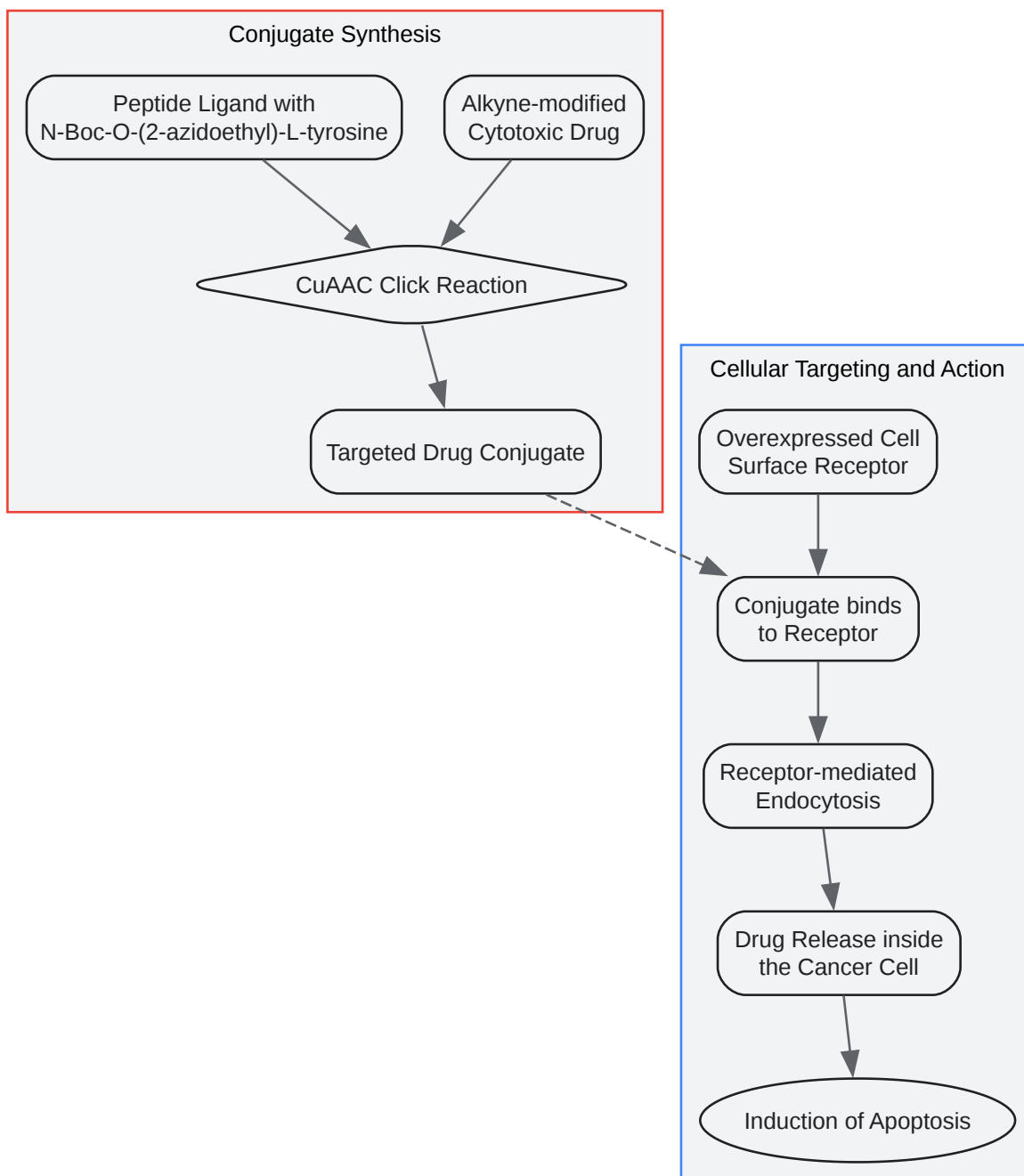
N-Boc-O-(2-azidoethyl)-L-tyrosine is primarily utilized as a building block in peptide synthesis and as a tool for bioconjugation via "click chemistry".<sup>[3][4]</sup> The azide group allows for its specific and efficient reaction with alkyne-containing molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).<sup>[4]</sup>

This enables the site-specific incorporation of various functionalities into peptides and proteins, such as fluorescent dyes, imaging agents, or drug molecules.

## Experimental Workflow: Peptide Labeling via Click Chemistry

The following diagram illustrates a typical workflow for labeling a peptide containing N-Boc-O-(2-azidoethyl)-L-tyrosine with a fluorescent probe.





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## References

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